

4-Chloro-N,N-diisopropylbenzamide structure and properties.

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Compound of Interest

Compound Name: 4-Chloro-N,N-diisopropylbenzamide

Cat. No.: B1361588

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4-Chloro-N,N-diisopropylbenzamide: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available information on the structure and properties of **4-Chloro-N,N-diisopropylbenzamide**. It is important to note that while structural and predicted data for this specific compound are available, detailed experimental studies on its physicochemical properties, biological activity, and specific synthetic protocols are limited in the public domain. Therefore, this guide also includes comparative data from closely related analogues to provide a broader context for researchers.

Structure and Identification

4-Chloro-N,N-diisopropylbenzamide is a chemical compound belonging to the class of N,N-disubstituted benzamides. Its core structure consists of a 4-chlorinated benzene ring attached to a carbonyl group, which is further bonded to a nitrogen atom substituted with two isopropyl groups.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	4-chloro-N,N-di(propan-2-yl)benzamide
Molecular Formula	C ₁₃ H ₁₈ ClNO
SMILES	<chem>CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)Cl</chem>
InChI	InChI=1S/C13H18ClNO/c1-9(2)15(10(3)4)13(16)11-5-7-12(14)8-6-11/h5-10H,1-4H3
InChIKey	MGPPJDHMGQMSG-UHFFFAOYSA-N
CAS Number	58376-46-4

| PubChem CID | 241026[1] |

Physicochemical Properties

Specific experimental data on the physicochemical properties of **4-Chloro-N,N-diisopropylbenzamide** are not readily available in the cited literature. However, predicted values and experimental data for closely related analogues provide useful estimations.

Table 2: Predicted Physicochemical Properties for **4-Chloro-N,N-diisopropylbenzamide**

Property	Predicted Value	Source
Molecular Weight	239.74 g/mol	-
Monoisotopic Mass	239.1077 Da	PubChem[1]

| XlogP | 3.6 | PubChem[1] |

Table 3: Experimental Physicochemical Properties of Analogous Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
4-Chloro-N,N-dimethylbenzamide	C ₉ H ₁₀ ClNO	183.63	59-61	-
4-Chloro-N,N-diethylbenzamide	C ₁₁ H ₁₄ ClNO	211.69	36-39	155-156 (at 3 mmHg)

| 4-Chloro-N,N-diphenylbenzamide | C₁₉H₁₄ClNO | 307.78 | 134-136 | - |

Synthesis Protocols

A specific experimental protocol for the synthesis of **4-Chloro-N,N-diisopropylbenzamide** is not detailed in the available literature. However, a general and reliable method for the synthesis of N,N-disubstituted benzamides is the acylation of a secondary amine with an acyl chloride. The following is a generalized protocol based on the synthesis of similar compounds.

General Synthesis of 4-Chloro-N,N-disubstituted Benzamides

Reaction Scheme:

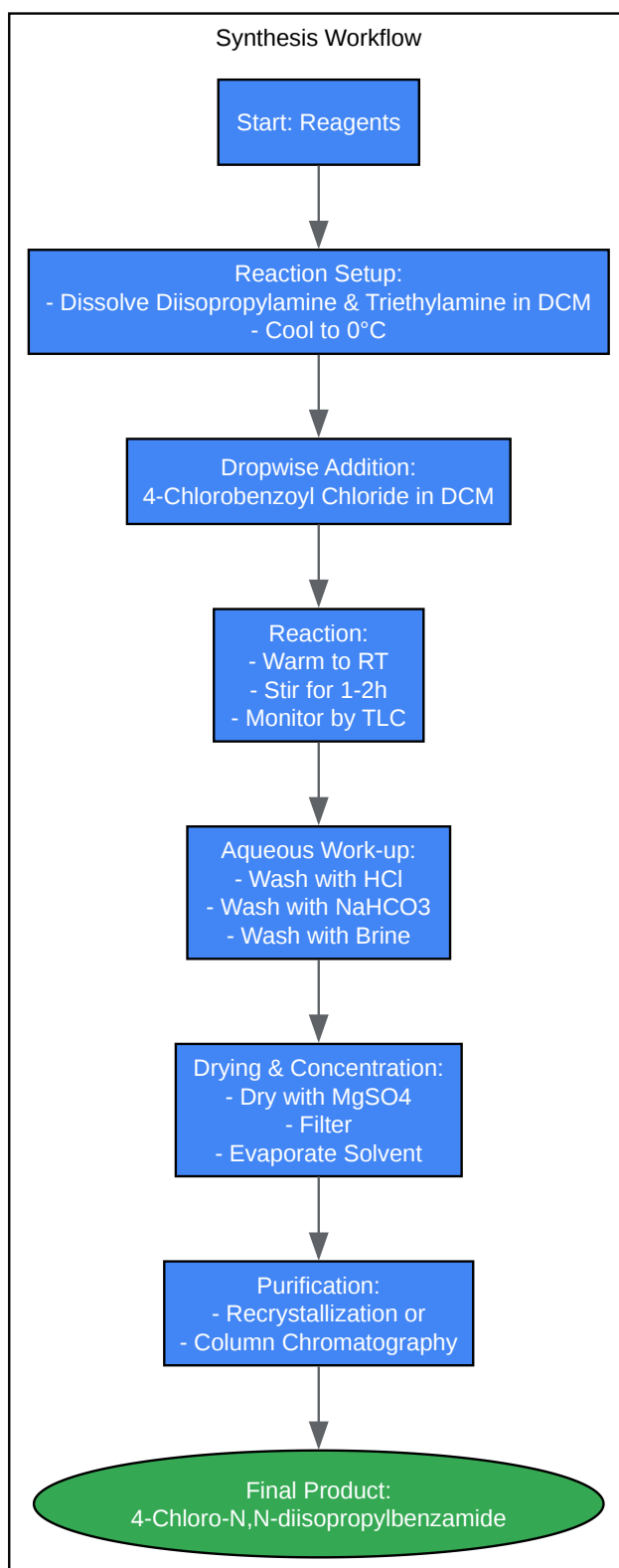
Materials and Equipment:

- 4-Chlorobenzoyl chloride
- Diisopropylamine
- Triethylamine (or another suitable base like pyridine)
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- 1 M Hydrochloric acid (HCl) solution

- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, and standard laboratory glassware.

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve diisopropylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.
- **Addition of Acyl Chloride:** Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel. Add the 4-chlorobenzoyl chloride solution dropwise to the cooled, stirred amine solution over 15-20 minutes.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl , saturated NaHCO_3 solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 . Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.



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A generalized workflow for the synthesis and purification of **4-Chloro-N,N-diisopropylbenzamide**.

Spectroscopic Data

Experimental spectroscopic data for **4-Chloro-N,N-diisopropylbenzamide** is not available in the searched literature. However, predicted mass spectrometry data and experimental data for analogous compounds are presented below for reference.

Table 4: Predicted Collision Cross Section (CCS) for **4-Chloro-N,N-diisopropylbenzamide** Adducts

Adduct	m/z	Predicted CCS (Å ²)
[M+H]⁺	240.11498	154.2
[M+Na] ⁺	262.09692	160.6
[M-H] ⁻	238.10042	159.0
[M+NH ₄] ⁺	257.14152	173.2
[M+K] ⁺	278.07086	158.3

Data from PubChem.[\[1\]](#)

Table 5: Spectroscopic Data of Analogous Compounds

Compound	¹ H NMR (CDCl ₃ , δ ppm)	¹³ C NMR (CDCl ₃ , δ ppm)	IR (cm ⁻¹)	Mass Spectrum (m/z)
4-Chloro-N,N-dimethylbenzamide	7.41 (d, 2H), 7.35 (d, 2H), 3.09 (s, 3H), 2.95 (s, 3H)	171.2, 137.2, 135.3, 129.0, 128.8	1630 (C=O), 1280 (C-N)	183 (M ⁺), 139, 111
4-Chloro-N,N-diethylbenzamide	7.38 (d, 2H), 7.32 (d, 2H), 3.55 (q, 2H), 3.24 (q, 2H), 1.23 (t, 3H), 1.11 (t, 3H)	171.0, 137.4, 135.6, 128.9, 128.7, 43.3, 39.2, 14.1, 12.8	1632 (C=O), 1282 (C-N)	211 (M ⁺), 139, 111
4-Chloro-N,N-diphenylbenzamide	7.4-7.1 (m, 14H)	169.6, 143.8, 136.4, 130.8, 129.4, 128.3, 127.6, 126.7	1651 (C=O), 1344 (C-N), 692 (C-Cl)	307 (M ⁺), 309 ([M+2] ⁺)[2]

Note: Data for dimethyl and diethyl analogues are typical literature values. Data for the diphenyl analogue is from a detailed study.[2]

Biological Activity

There is no specific biological activity reported for **4-Chloro-N,N-diisopropylbenzamide** in the available literature. However, the benzamide scaffold is present in numerous biologically active molecules. Analogues have been investigated for a variety of therapeutic applications.

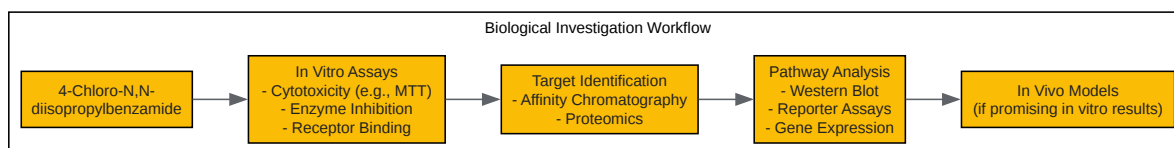
- **Anticancer Agents:** Many N-substituted benzamide derivatives have been synthesized and evaluated as potential antitumor agents. For example, some act as histone deacetylase (HDAC) inhibitors.
- **Antimicrobial Agents:** The benzamide moiety is also a feature in compounds with antibacterial and antifungal properties.

- Receptor Antagonists: A notable example is GSK3787 (4-chloro-N-(2-[[5-(trifluoromethyl)-2-pyridyl]sulfonyl]ethyl)benzamide), which acts as a selective and irreversible peroxisome proliferator-activated receptor delta (PPAR δ) antagonist.[3]

These examples suggest that **4-Chloro-N,N-diisopropylbenzamide** could be a candidate for screening in various biological assays to explore its potential therapeutic value.

Signaling Pathways and Experimental Workflows

No specific signaling pathways involving **4-Chloro-N,N-diisopropylbenzamide** have been identified. To investigate the biological effects of this compound, a general experimental workflow could be employed.



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A general workflow for the biological evaluation of a novel compound.

Conclusion

4-Chloro-N,N-diisopropylbenzamide is a well-defined chemical structure for which limited experimental data has been published. This guide has provided the available structural information and offers a framework for its synthesis and potential biological evaluation based on data from closely related compounds. Further experimental research is necessary to fully characterize its physicochemical properties, spectroscopic profile, and biological activities. Researchers interested in this molecule are encouraged to use the provided protocols and comparative data as a starting point for their investigations.

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